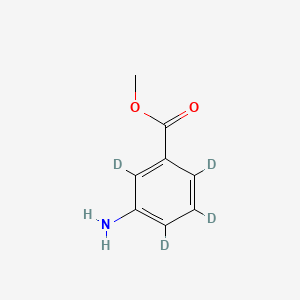![molecular formula C18H23N3O15S B583384 2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate) CAS No. 208049-20-1](/img/structure/B583384.png)
2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-4-O-α-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate) is a fluorescent labelled analogue of a disaccharide isolated from the deamination of heparin . It has a molecular formula of C18H32N6O18S2 and a molecular weight of 684.61 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a desiccated state at 4° C. Its melting point is between 157-160° C .Applications De Recherche Scientifique
Proteomics Research
In proteomics, this compound is utilized for its ability to label proteins selectively, which is crucial for the identification and quantification of proteins in complex biological samples . The fluorescent properties of the compound allow for the visualization of protein interactions and dynamics within cells.
Enzymatic Reactions
This compound serves as a substrate or intermediate in various enzymatic reactions. Its unique structure allows it to participate in biochemical pathways, aiding in the study of enzyme kinetics and mechanisms .
Drug Development
The fluorescent labelling capabilities of this compound make it valuable in drug development, particularly in the visualization of drug interactions with cellular components. It can be used to track the distribution and accumulation of drugs within tissues .
Medical Diagnostics
In medical diagnostics, the compound’s fluorescence can be harnessed for imaging techniques such as fluorescence microscopy, which is used to detect and diagnose various diseases by highlighting specific cells or tissues .
Glycomics Studies
As a monosaccharide derivative, this compound is significant in glycomics—the study of glycans and glycoconjugates in biological systems. It helps in understanding the roles of sugar molecules in health and disease .
Chemical Synthesis
This compound is also used as a building block in chemical synthesis, particularly in the construction of complex carbohydrates and glycoconjugates, which are essential in various biological processes .
Biomarker Discovery
Due to its specificity and fluorescent properties, this compound can be used to tag biomolecules, aiding in the discovery of new biomarkers for diseases, which is vital for early diagnosis and treatment .
Therapeutic Research
In therapeutic research, the compound’s ability to bind to specific molecules makes it a potential candidate for targeted drug delivery systems, which could improve the efficacy and reduce the side effects of drugs .
Propriétés
IUPAC Name |
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O15S/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(28)29)34-10(6-33-37(30,31)32)15(11)35-18-14(25)12(23)13(24)16(36-18)17(26)27/h1-5,9-16,18,20,22-25H,6H2,(H,26,27)(H,30,31,32)/b19-5+/t9-,10-,11?,12?,13+,14?,15?,16?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBPSCWEUAOSR-FCQWQREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/[C@@H]2C(C([C@H](O2)COS(=O)(=O)O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


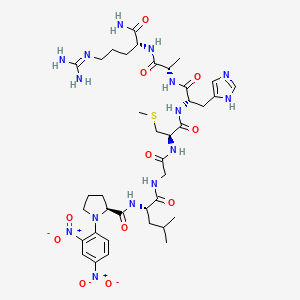

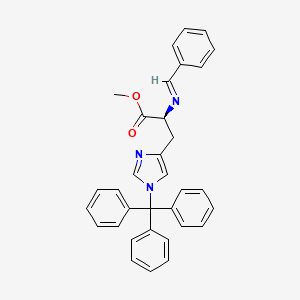
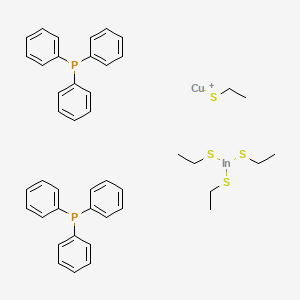
![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
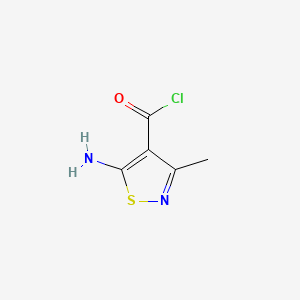
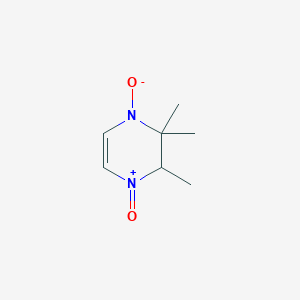

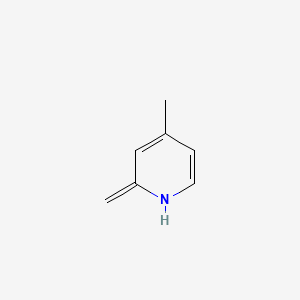
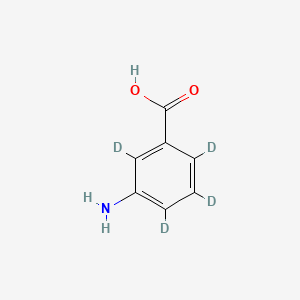
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
